5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chloro and methoxy group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-chloro-4-methoxybenzaldehyde and hydrazine, undergo a condensation reaction to form the corresponding hydrazone.
Cyclization: The hydrazone is then cyclized under acidic conditions to form the pyrazole ring.
Nitrilation: The pyrazole ring is nitrilated to introduce the cyano group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboximidamide.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is used to study enzyme inhibition and receptor binding. It can serve as a probe to understand biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design, especially in targeting diseases related to inflammation and cancer.
Industry: In the agrochemical industry, derivatives of this compound can be used to develop new pesticides and herbicides. Its chemical properties can be tailored to enhance the efficacy and selectivity of these products.
Mechanism of Action
The mechanism by which 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness: 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties compared to similar compounds. These substituents can enhance its biological activity and specificity.
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-17-10-3-2-8(4-9(10)12)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIUIPBFPBMXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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